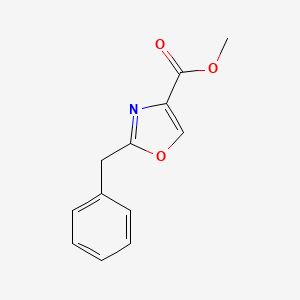

Methyl 2-Benzyloxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-Benzyloxazole-4-carboxylate is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Benzyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with benzoic acid derivatives under acidic conditions to form the oxazole ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Benzyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Methyl 2-Benzyloxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Benzyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Benzoxazoles: These compounds have a benzene ring fused to the oxazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness: Methyl 2-Benzyloxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-Benzyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxazole framework, which is a derivative of oxazole, a five-membered heterocyclic compound containing nitrogen. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives based on this structure exhibit moderate to excellent activity against various bacterial strains.

- Gram-positive bacteria : The compound demonstrates minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive isolates. This suggests a promising potential for treating infections caused by resistant strains .

- Gram-negative bacteria : Activity against Gram-negative bacteria such as E. coli and A. baumannii has shown variable results, with some derivatives achieving MICs as low as 4 µg/mL, indicating enhanced potency compared to previous compounds .

Anticancer Properties

Recent investigations have also focused on the anticancer activities of this compound derivatives. For instance:

- Cell Proliferation Inhibition : Certain derivatives have been shown to significantly reduce cell proliferation in chronic myeloid leukemia (CML) cells while causing minimal cytotoxicity in acute lymphoblastic leukemia (ALL) cell lines. This selective action is crucial for developing targeted cancer therapies .

- Mechanisms of Action : The compound's action appears to involve cell cycle arrest, particularly increasing the G1 phase population while decreasing S and G2/M phases in treated cells. This suggests that this compound may interfere with critical cellular processes involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound derivatives. Key observations include:

| Compound Variation | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methyl 2-benzylthiazole-4-carboxylate | 0.06 | Antimicrobial (M. tuberculosis) |

| Methyl 5-benzylthiazole-4-carboxylate | 1-16 | Antimicrobial (Gram-positive) |

| Methyl 2-benzoxy-4-carboxylate | ≤128 | Antimicrobial (Gram-negative) |

These findings indicate that modifications to the benzene ring or the position of substituents can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

- Antitubercular Activity : A study identified methyl 2-benzylthiazole-4-carboxylate as a potent inhibitor of Mycobacterium tuberculosis with an MIC of 0.06 µg/mL, showcasing its potential as a lead compound for developing new antitubercular agents .

- Biofilm Inhibition : Compounds derived from this compound have been reported to interfere with biofilm formation in Staphylococcus aureus, inhibiting up to 79% biofilm at specific concentrations. This property is crucial for addressing persistent infections associated with biofilms .

Properties

IUPAC Name |

methyl 2-benzyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFPAZDJJSLKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.